N1-cycloheptyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
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Description
N1-cycloheptyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide, also known as COMPOUND X, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Novel Drug Delivery Vehicles
Research on aminoalcohol-based bis-(aminoalcohol)oxalamides (BAOAs) has illustrated their potential as novel dermal and topical drug delivery vehicles for non-steroidal anti-inflammatory drugs (NSAIDs). The study investigated the release behavior of Ibuprofen (Ib) molecules in supramolecular organogels, revealing that the release rate of Ib from these organogels could be effectively controlled by adjusting the organogelator concentration and the Ib content. This indicates that bis-(aminoalcohol)oxalamides gels may serve as effective delivery vehicles for NSAIDs, with the ability to fine-tune release profiles through the choice of gelator-FAE combination (Uzan et al., 2016).
Chemical Synthesis and Cyclization Reactions
Studies on the synthesis of 1,5-benzothiazepine dipeptide mimetics via CuI-catalyzed cross-coupling reactions have shown the potential of certain oxalamide derivatives in facilitating complex chemical transformations. These mimetics have been synthesized through a series of steps involving N-aryl amino acids and cyclization, showcasing the versatility of oxalamide compounds in synthetic chemistry (Gan & Ma, 2009).
Antimalarial Activities
Research on the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives and their evaluation for antimalarial activities highlights the therapeutic potential of certain oxalamide derivatives. These compounds, with varying side chains and substituents, were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate and evaluated for their in vitro activity against P. falciparum. This demonstrates the potential of oxalamide derivatives in contributing to the development of new antimalarial agents (Ningsanont et al., 2003).
properties
IUPAC Name |
N'-cycloheptyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c25-19(24-12-13-28-18(15-24)16-8-4-3-5-9-16)14-22-20(26)21(27)23-17-10-6-1-2-7-11-17/h3-5,8-9,17-18H,1-2,6-7,10-15H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQLTTMGERYVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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